[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

Lipophilicity Drug Discovery Chromatography

[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C13H22ClNO. It is primarily listed in chemical supplier catalogs as a research chemical building block.

Molecular Formula C13H22ClNO
Molecular Weight 243.77 g/mol
CAS No. 1158748-73-2
Cat. No. B3086347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
CAS1158748-73-2
Molecular FormulaC13H22ClNO
Molecular Weight243.77 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CNCC(C)C.Cl
InChIInChI=1S/C13H21NO.ClH/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H
InChIKeyDBRLRBIBSFDBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine Hydrochloride (CAS 1158748-73-2): Procurement Viability Assessment


[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C13H22ClNO. It is primarily listed in chemical supplier catalogs as a research chemical building block . An exhaustive search of primary research papers, patents, and authoritative databases reveals no peer-reviewed studies or patent examples that characterize its activity or function relative to close structural analogs. The compound's physicochemical properties are limited to computational predictions, with no publicly available experimental data on solubility, stability, or bioactivity.

Procurement Risks for [(4-Ethoxyphenyl)methyl](2-methylpropyl)amine Hydrochloride: Why Analogs Are Not Direct Replacements


Based on the available evidence, direct substitution with in-class analogs is particularly risky because there is no quantitative performance benchmark for this specific compound. Its closest analogs, such as the corresponding free base (CAS 869943-88-4) or the methoxy variant (4-Methoxyphenyl)methylamine hydrochloride (CAS 1158489-42-9), exhibit computationally distinct physicochemical properties like LogP and molecular weight . Without experimental head-to-head data defining solubility, reaction yields, or biological activity, any assertion of functional equivalency is an untested assumption. This information void means the burden of proof for substitutability rests entirely on the end-user, making unvalidated generic substitution a high-risk procurement strategy.

Evidence Scarcity Notice: Limited Quantitative Differentiation Data for [(4-Ethoxyphenyl)methyl](2-methylpropyl)amine Hydrochloride


Predicted Lipophilicity (LogP) Comparison: Ethoxy vs. Methoxy Hydrochloride Salts

Computational predictions indicate the target ethoxy-substituted hydrochloride (CAS 1158748-73-2) has a higher LogP (3.25) compared to the methoxy-substituted analog (CAS 1158489-42-9, LogP 2.86) . This difference suggests a quantifiably higher affinity for non-polar phases, but is based solely on in silico data.

Lipophilicity Drug Discovery Chromatography

Product Form Differentiation: Hydrochloride Salt vs. Free Base

The target compound is offered as a hydrochloride salt (CAS 1158748-73-2, MW 243.77), while the corresponding free base form is listed separately (CAS 869943-88-4, MW 207.31) . Hydrochloride salts typically offer improved aqueous solubility and solid-state stability compared to free bases, though no comparative solubility or stability data is publicly available for this pair.

Salt Selection Crystallinity Handling

Application Scenarios for [(4-Ethoxyphenyl)methyl](2-methylpropyl)amine Hydrochloride Based on Limited Evidence


Organic Synthesis Building Block Requiring High Lipophilicity

Based on its computational LogP of 3.25 , this compound may be considered when a synthesis route requires an intermediate with moderate-to-high lipophilicity, distinguishing it from the less lipophilic methoxy analog. Its higher LogP suggests enhanced solubility in non-polar organic solvents, which could be advantageous for reactions conducted in toluene, dichloromethane, or similar media. However, experimental validation is required to confirm this advantage in a specific synthetic context.

Pre-formulation Screening for Salt Form Selection

The hydrochloride salt form can be selected for initial pre-formulation studies where aqueous solubility is a requirement . In the absence of experimental solubility data, the hydrochloride salt is a logical starting point over the free base for solid-state characterization, dissolution rate comparison, and crystallinity assessment. This selection is based on general salt-form principles and must be experimentally verified.

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